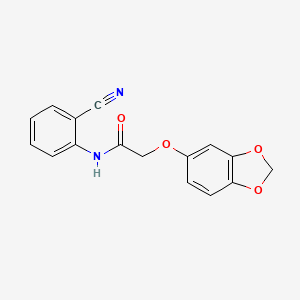
2-(1,3-benzodioxol-5-yloxy)-N-(2-cyanophenyl)acetamide
概要
説明
2-(1,3-benzodioxol-5-yloxy)-N-(2-cyanophenyl)acetamide is an organic compound that features a benzodioxole moiety linked to an acetamide group, with a cyanophenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yloxy)-N-(2-cyanophenyl)acetamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of the Acetamide Group: The benzodioxole intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide derivative.
Substitution with Cyanophenyl Group: The final step involves the nucleophilic substitution of the chlorine atom with 2-cyanophenylamine under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions and minimize the risk of side reactions.
化学反応の分析
Types of Reactions
Oxidation: The benzodioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The nitrile group in the cyanophenyl substituent can be reduced to an amine under hydrogenation conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases to deprotonate the amide nitrogen, followed by the addition of electrophiles.
Major Products
Oxidation: Quinone derivatives of the benzodioxole ring.
Reduction: Amino derivatives of the cyanophenyl group.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, 2-(1,3-benzodioxol-5-yloxy)-N-(2-cyanophenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound has potential applications in medicinal chemistry as a scaffold for the development of new pharmaceuticals. Its structural features may allow it to interact with biological targets such as enzymes or receptors, leading to the discovery of new drugs.
Industry
In materials science, derivatives of this compound could be used in the development of new polymers or as additives to enhance the properties of existing materials.
作用機序
The mechanism by which 2-(1,3-benzodioxol-5-yloxy)-N-(2-cyanophenyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzodioxole moiety could interact with hydrophobic pockets, while the acetamide and cyanophenyl groups could form hydrogen bonds or electrostatic interactions with the target.
類似化合物との比較
Similar Compounds
2-(1,3-benzodioxol-5-yloxy)-N-(2-nitrophenyl)acetamide: Similar structure but with a nitro group instead of a nitrile.
2-(1,3-benzodioxol-5-yloxy)-N-(2-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitrile.
2-(1,3-benzodioxol-5-yloxy)-N-(2-methylphenyl)acetamide: Similar structure but with a methyl group instead of a nitrile.
Uniqueness
2-(1,3-benzodioxol-5-yloxy)-N-(2-cyanophenyl)acetamide is unique due to the presence of the cyanophenyl group, which can participate in a variety of chemical reactions, providing a versatile platform for further functionalization. This makes it particularly valuable in synthetic chemistry and drug development.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(2-cyanophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c17-8-11-3-1-2-4-13(11)18-16(19)9-20-12-5-6-14-15(7-12)22-10-21-14/h1-7H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIVITHQQSZQCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49732924 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Chlorobenzyl)amino]-1-phenyl-1-propanol](/img/structure/B4417414.png)
![2-{5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4417428.png)
![N-[4-(3-acetyl-4-hydroxy-6-methyl-2-oxopyridin-1-yl)phenyl]acetamide](/img/structure/B4417432.png)
![propan-2-yl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4417439.png)
![1-(4-chlorophenyl)-3-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4417447.png)
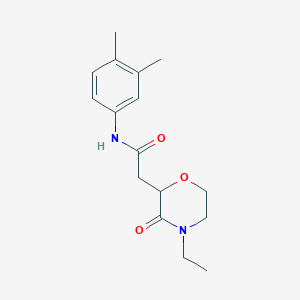
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B4417471.png)
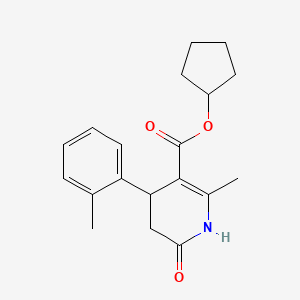
![1-[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride](/img/structure/B4417484.png)
![N,N-dimethyl-3-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline](/img/structure/B4417497.png)
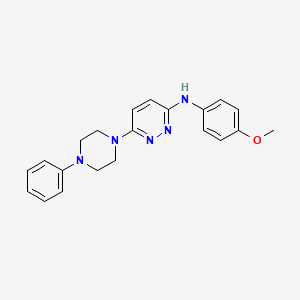
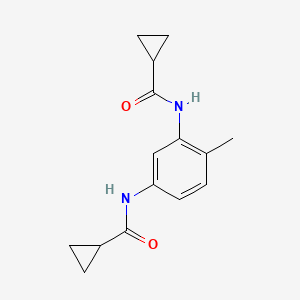
![N-BENZYL-N-(6-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL)AMINE](/img/structure/B4417513.png)
![[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B4417524.png)
